Dimethyldioctylammonium

Description

Structure

3D Structure

Properties

CAS No. |

20256-55-7 |

|---|---|

Molecular Formula |

C18H40N+ |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

dimethyl(dioctyl)azanium |

InChI |

InChI=1S/C18H40N/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2/h5-18H2,1-4H3/q+1 |

InChI Key |

MELGLHXCBHKVJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of Dimethyldioctylammonium chloride?

An In-depth Technical Guide to the Physicochemical Properties of Dimethyldioctylammonium Chloride

Abstract

Dimethyldioctylammonium chloride (DODAC), a quaternary ammonium compound (QAC), possesses a unique molecular architecture that imparts significant surfactant properties and a diverse range of applications. This technical guide provides a comprehensive examination of the core physicochemical properties of DODAC, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, fundamental physical constants, behavior in solution with a focus on micellization, and established protocols for its characterization. Furthermore, this guide explores the mechanistic basis for its utility as a phase transfer catalyst, antimicrobial agent, and non-viral vector for gene delivery, grounded in its amphipathic nature. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction to Dimethyldioctylammonium Chloride (DODAC)

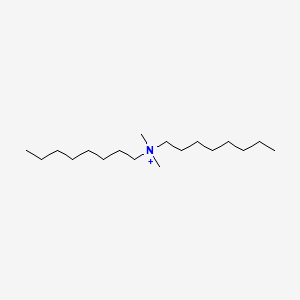

Dimethyldioctylammonium chloride, also known as dioctyldimethylammonium chloride, is a cationic surfactant characterized by a central nitrogen atom covalently bonded to two methyl groups and two n-octyl chains, with a chloride counter-ion.[1][2] This structure, featuring a hydrophilic cationic head and two hydrophobic alkyl tails, is fundamental to its behavior and functionality.

Chemical Identity and Structure

The defining feature of DODAC is its quaternary ammonium structure, which confers a permanent positive charge, independent of the solution's pH. The two octyl chains provide a significant nonpolar character, making the molecule amphipathic.

-

IUPAC Name: N,N-Dimethyl-N-octyloctan-1-aminium chloride[2]

-

Molecular Formula: C₁₈H₄₀ClN[1]

-

Synonyms: Dioctyldimonium chloride, DODAC, Querton 28CL[2]

Caption: 2D structure of Dimethyldioctylammonium Chloride (DODAC).

Significance in Research and Drug Development

The physicochemical properties of DODAC are directly responsible for its widespread use. Its surfactant nature is exploited in formulations, while its cationic charge allows it to interact with negatively charged biological membranes and nucleic acids. This makes it a valuable tool in various applications, including:

-

Antimicrobial Formulations: Its ability to disrupt cell membranes gives it broad-spectrum activity against bacteria and fungi.[1][4][5]

-

Phase Transfer Catalysis: It can transport reactants across the interface of immiscible liquids (e.g., water and organic solvents), enhancing reaction rates.[1][6]

-

Gene Delivery: DODAC can form complexes with negatively charged DNA or RNA, facilitating their entry into cells for gene therapy and vaccine development research.[1]

Core Physicochemical Properties

A thorough understanding of DODAC's physical and chemical properties is essential for its effective application. These properties dictate its behavior in various solvents and its interaction with other molecules.

Summary Table of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 305.97 g/mol (or ~306.0 g/mol ) | [1][2] |

| Appearance | Solid at room temperature; may appear as a clear liquid in solution. | [1][3][4] |

| Melting Point | ≥16.53 – ≤31.32 °C | [1][3] |

| Boiling Point | ≥176.8 – ≤208.5 °C | [1][3] |

| Density | ≥0.925 – ≤0.928 g/cm³ at 20 °C | [3] |

| Water Solubility | 250 mg/L at 25 °C | [3] |

| Decomposition Temp. | 208.5 °C | [3] |

Detailed Analysis of Key Properties

2.2.1 Molecular Weight and Formula The molecular formula is C₁₈H₄₀ClN, corresponding to a molecular weight of approximately 306.0 g/mol .[1][2] This relatively high molecular weight, dominated by the hydrocarbon chains, contributes to its hydrophobic character.

2.2.2 Physical State and Appearance At standard room temperature, DODAC is a solid with a characteristic odor.[1][3] However, due to its relatively low melting point range, it can be encountered as a liquid or a waxy solid depending on ambient conditions and purity. Commercial preparations are often supplied as solutions.[1]

2.2.3 Melting and Boiling Points DODAC exhibits a melting point range of 16.53 °C to 31.32 °C and a boiling point between 176.8 °C and 208.5 °C.[1][3] The ranges suggest that purity can influence these phase transition temperatures. The substance decomposes at 208.5 °C.[3]

2.2.4 Solubility Profile DODAC's solubility is a direct consequence of its amphipathic structure. It has limited solubility in water (250 mg/L at 25 °C), which is expected given the two long octyl chains.[3] However, it demonstrates better solubility in organic solvents. For instance, solvent systems like methanol/dichloromethane are effective for chromatographic purification, indicating its solubility in such mixtures.[1]

2.2.5 Density The density of DODAC is slightly less than that of water, reported to be in the range of 0.925 to 0.928 g/cm³ at 20 °C.[3]

Surfactant Properties and Self-Assembly

The most critical property of DODAC in solution is its behavior as a cationic surfactant. This governs its surface activity, cleaning ability, and interaction with biological systems.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration above which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate into organized structures called micelles.[7] Below the CMC, DODAC monomers exist in solution and can accumulate at interfaces (e.g., air-water). Above the CMC, the interfaces become saturated, and excess monomers assemble into micelles to shield their hydrophobic tails from the aqueous environment.[7][8] This process leads to a distinct change in the physical properties of the solution, such as surface tension, conductivity, and turbidity.[7][9]

Caption: Monomer-to-micelle transition at the Critical Micelle Concentration (CMC).

Factors Influencing CMC

The precise CMC value is not fixed; it is highly dependent on the experimental conditions:

-

Temperature: Temperature can affect both the solubility of monomers and the thermodynamics of micellization.

-

Electrolytes: The presence of other ions (salts) in the solution can shield the electrostatic repulsion between the cationic head groups of DODAC, typically leading to a lower CMC.[7]

-

Purity: Impurities can significantly alter the CMC value.

For DODAC, catalyst optimization studies have shown that micelle formation at concentrations above 0.015 M can reduce its efficiency in phase transfer catalysis, indicating that the CMC is a critical parameter for its application.[1]

Mechanism of Action as a Surfactant

As a cationic surfactant, DODAC's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.[1] The positively charged head group electrostatically attracts the surfactant to the negatively charged components of bacterial and fungal cell walls and membranes (e.g., phospholipids, teichoic acids). The hydrophobic octyl tails then penetrate the lipid bilayer, disrupting its integrity, increasing permeability, and ultimately leading to cell lysis and death.[1]

Experimental Protocols for Physicochemical Characterization

The trustworthiness of scientific data relies on robust and reproducible methodologies. Here, we outline standard protocols for determining key properties of DODAC.

Protocol for Determining Solubility

Objective: To determine the solubility of DODAC in a given solvent (e.g., water, ethanol) at a specified temperature.

Principle: The equilibrium method involves preparing a saturated solution of the solute and then determining its concentration.

Methodology:

-

Preparation: Add an excess amount of solid DODAC to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath set to 25 °C).

-

Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is crucial.

-

Phase Separation: Allow the mixture to stand without agitation for several hours to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully extract a known volume of the clear supernatant, ensuring no solid particles are transferred. A filtration step using a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of DODAC in the filtered supernatant using a suitable analytical technique. For a QAC like DODAC, methods can include:

-

Titration: Two-phase titration methods are standard for QACs.[4]

-

Chromatography: HPLC with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) can be used.

-

-

Calculation: Express the solubility in units such as mg/L or mol/L.

Protocol for Determining Critical Micelle Concentration (CMC) via Conductometry

Objective: To determine the CMC of DODAC in an aqueous solution.

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, monomers form micelles. Micelles are larger and less mobile than individual ions, and they bind counter-ions, leading to a change in the slope of the conductivity vs. concentration plot. The intersection of the two linear portions of the graph indicates the CMC.[9]

Caption: Experimental workflow for CMC determination using conductometry.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of DODAC (e.g., 50 mM) in high-purity deionized water.

-

Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution, spanning a concentration range both well below and well above the expected CMC.

-

Temperature Control: Place the solutions and the conductivity probe in a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C), as conductivity is highly temperature-dependent.

-

Conductivity Measurement: Starting with the most dilute sample, measure the specific conductivity of each solution. Rinse the probe thoroughly with deionized water and then with the next sample before each measurement.

-

Data Plotting: Plot the specific conductivity (in µS/cm) on the y-axis against the DODAC concentration (in mol/L) on the x-axis.

-

CMC Determination: The resulting plot should show two distinct linear regions. Perform a linear regression on the data points in each region. The concentration at which these two lines intersect is the CMC.[7][9]

Applications in Scientific Research

The unique physicochemical profile of DODAC enables its use in several advanced scientific applications.

Phase Transfer Catalysis

In a biphasic system (e.g., aqueous and organic), many reactions are hindered because the reactants are in separate, immiscible phases. DODAC acts as a phase transfer catalyst by forming an ion pair with an aqueous reactant anion (e.g., hydroxide, peroxide).[1] This cationic-anionic pair is sufficiently hydrophobic to migrate into the organic phase, where it can react with the organic substrate. After the reaction, the DODAC cation can return to the aqueous phase to repeat the cycle. This process is crucial for reactions like epoxidations and sulfide oxidations under mild conditions.[1]

Antimicrobial and Biocidal Activity

DODAC is a broad-spectrum biocide effective against bacteria, fungi, and some viruses.[1][4] Its efficacy stems from its ability to disrupt cell membranes, as described in Section 3.3. It is a key active ingredient in disinfectants and sanitizers for hard surfaces, medical equipment, and industrial water systems.[2][4] Its twin-chain structure provides controlled foaming, which is advantageous in many cleaning applications.[4]

Gene Delivery

The cationic nature of DODAC allows it to electrostatically interact with and condense anionic macromolecules like DNA and RNA. This process forms nano-sized complexes called "lipoplexes." These complexes can neutralize the negative charge of the nucleic acids and facilitate their interaction with and passage across the negatively charged cell membrane, a key barrier to gene delivery.[1] This makes DODAC and similar cationic lipids valuable, non-viral vectors in gene therapy research.[1]

Safety and Handling

According to its Safety Data Sheet (SDS) and GHS classifications, Dimethyldioctylammonium chloride is a hazardous substance that requires careful handling.[2][3]

-

Toxicity: It is toxic if swallowed and fatal in contact with skin.[2][3]

-

Corrosivity: It causes severe skin burns and serious eye damage.[2][3]

-

Environmental Hazard: DODAC is very toxic to aquatic life with long-lasting effects.[2][3]

Handling Recommendations:

-

Work in a well-ventilated area.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

-

Avoid creating dust if handling the solid form.[3]

-

Prevent release into the environment.[3]

Conclusion

The physicochemical properties of Dimethyldioctylammonium chloride—its amphipathic structure, cationic charge, and resultant surfactant behavior—are the foundation of its scientific and industrial utility. From its well-defined melting and boiling points to its critical role in forming micelles above a specific concentration, these characteristics dictate its performance as an antimicrobial agent, a phase transfer catalyst, and a gene delivery vehicle. A deep understanding of these properties, coupled with rigorous experimental characterization, is paramount for harnessing its full potential in drug development and other advanced research fields.

References

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Dimethyldioctylammonium chloride. [Link]

-

Wikipedia. (n.d.). Dimethyldioctadecylammonium chloride. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). Dioctyldimethylammonium chloride. Retrieved February 5, 2026, from [Link]

-

Ataman Kimya. (n.d.). DIOCTYLDIMETHYLAMMONIUM CHLORIDE (DIMETHYL DIOCTYL AMMONIUM CHLORIDE). Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Didecyldimethylammonium chloride. Retrieved February 5, 2026, from [Link]

-

YouTube. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved February 5, 2026, from [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

Sources

- 1. Buy Dimethyldioctylammonium chloride | 5538-94-3 [smolecule.com]

- 2. Dioctyldimethylammonium chloride | C18H40N.Cl | CID 62581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. atamankimya.com [atamankimya.com]

- 5. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 6. Dimethyldioctadecylammonium chloride - Wikipedia [en.wikipedia.org]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

Technical Guide: Synthesis and Characterization of Dimethyldioctylammonium Bromide

Executive Summary

This technical guide details the synthesis, purification, and characterization of Dimethyldioctylammonium bromide (CAS: 3026-69-5), a short-chain dialkyl quaternary ammonium compound. Distinct from its longer-chain homologs (e.g., dioctadecyl) used in liposomal bilayers, the dioctyl variant serves primarily as a high-efficiency Phase Transfer Catalyst (PTC) and a hydrotropic surfactant in pharmaceutical and chemical processing. This document provides a validated protocol for the quaternization of N,N-dimethyl-n-octylamine, offering researchers a reproducible pathway to high-purity material (>98%) suitable for kinetic studies and formulation development.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before initiating synthesis, it is critical to distinguish the target compound from similar homologs (often abbreviated as "DDAB" in literature, which can ambiguously refer to didecyl or didodecyl variants).

| Property | Specification |

| IUPAC Name | N,N-Dimethyl-N-octyloctan-1-aminium bromide |

| Common Name | Dimethyldioctylammonium bromide |

| CAS Number | 3026-69-5 |

| Molecular Formula | |

| Molecular Weight | 350.43 g/mol |

| Physical State | White hygroscopic solid or viscous liquid (purity dependent) |

| Solubility | Soluble in water, ethanol, acetonitrile; Insoluble in hexane, diethyl ether |

| Function Class | Cationic Surfactant, Phase Transfer Catalyst, Antimicrobial Agent |

Part 2: Synthesis Strategy

Reaction Mechanism: The Menschutkin Reaction

The synthesis proceeds via the Menschutkin reaction , an

Reaction Scheme:

Kinetic Considerations:

-

Solvent Effect: The transition state involves charge separation. Polar aprotic solvents like acetonitrile (MeCN) significantly accelerate the rate compared to non-polar solvents by stabilizing the activated complex without solvating the nucleophile too strongly.

-

Leaving Group: Bromide is a competent leaving group, offering a balance between reactivity and stability compared to iodide (too light-sensitive) or chloride (too slow).

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway of the Menschutkin reaction in polar aprotic media.

Part 3: Experimental Protocol

Safety Warning: Alkyl bromides are irritants and potential alkylating agents. Acetonitrile is toxic and flammable. Perform all operations in a fume hood.

Materials

-

Precursor A: N,N-Dimethyl-n-octylamine (Purity >97%)

-

Precursor B: 1-Bromooctane (Purity >98%)

-

Solvent: Acetonitrile (Anhydrous grade preferred)

-

Purification Solvents: Ethyl Acetate (EtOAc), Diethyl Ether (Et2O), Acetone.

Step-by-Step Synthesis Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Charging: Add N,N-Dimethyl-n-octylamine (15.7 g, 100 mmol) and Acetonitrile (50 mL) to the flask. Stir to dissolve.

-

Addition: Add 1-Bromooctane (20.3 g, 105 mmol, 1.05 eq) to the stirring solution. A slight excess of the alkyl halide ensures complete consumption of the amine.

-

Reflux: Heat the mixture to reflux (

) using an oil bath. Maintain reflux for 18\text{--}24 hours .-

Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: MeOH/CHCl3) or checking for the disappearance of the amine peak in crude NMR.

-

-

Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator under reduced pressure to yield a viscous, off-white oil or semi-solid.

Purification (Recrystallization)

Since the product is a salt, it can be purified by exploiting its differential solubility in polar vs. non-polar solvents.

-

Dissolution: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (or Acetone).

-

Precipitation: Add cold Diethyl Ether or Hexane dropwise until turbidity persists.

-

Crystallization: Cool the mixture to

(fridge) or -

Filtration: Filter the solid rapidly (it may be hygroscopic) under nitrogen atmosphere or in a dry box. Wash with cold Hexane.

-

Drying: Dry the product in a vacuum desiccator over

for 24 hours to remove trace solvents and moisture.

Part 4: Characterization & Validation

To ensure the synthesized material meets the "Trustworthiness" pillar, it must be validated using orthogonal analytical techniques.

NMR Spectroscopy (Expected Data)

Nuclear Magnetic Resonance confirms the quaternary structure. The key indicator is the deshielding of the N-methyl protons.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 1H | 0.88 | Triplet | Terminal |

| 1H | 1.25 - 1.35 | Multiplet | Bulk methylene chain |

| 1H | 1.65 - 1.75 | Multiplet | |

| 1H | 3.30 - 3.40 | Singlet | |

| 1H | 3.45 - 3.55 | Triplet |

Critical Micelle Concentration (CMC)

Unlike single-chain surfactants (e.g., CTAB), dialkyl quats like Dimethyldioctylammonium bromide often exhibit lower CMCs or distinct aggregation behaviors.

-

Method: Conductivity Titration.[2]

-

Protocol: Measure the specific conductivity (

) of the surfactant solution as a function of concentration. The intersection of the two linear regions (pre-micellar and micellar) defines the CMC. -

Reference Value: While Didecyl (C10) analogs have a CMC

, the Dioctyl (C8) analog typically exhibits a higher CMC (estimated range 15\text{--}25 mM ) due to the shorter hydrophobic tail length, acting often as a hydrotrope rather than a vesicle-former.

Characterization Workflow

Figure 2: Analytical workflow for validating surfactant identity and purity.

Part 5: Applications in Research & Development

Phase Transfer Catalysis (PTC)

Dimethyldioctylammonium bromide is a highly effective PTC for alkylation, oxidation, and displacement reactions. Its symmetric, lipophilic cation allows it to shuttle anionic reactants (e.g.,

-

Advantage: The C8 chains provide sufficient lipophilicity to enter organic solvents (DCM, Toluene) while remaining accessible enough to exchange anions at the interface.

Antimicrobial & Hydrotropic Agent

Quaternary ammonium compounds (QACs) disrupt bacterial cell membranes.

-

Mechanism: Electrostatic attraction to the negatively charged bacterial wall

Hydrophobic tail penetration -

Utility: The C8 analog is less hemolytic than longer chain (C16) variants, making it a candidate for mild disinfection or as a solubilizing agent (hydrotrope) for hydrophobic drugs in aqueous formulations.

References

-

Menschutkin Reaction Kinetics: Menschutkin, N. (1890). "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloids." Z. Phys. Chem., 5, 589.[3] (Foundational mechanistic reference).

- Synthesis of Dialkyl Quats: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Sn2 mechanism).

- Surfactant Properties: Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

-

CMC Data (Homolog Comparison): Klemmer, A., et al. (2022). "Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide." MDPI. Link (Used for comparative CMC trends of C10 vs C8).

-

Chemical Data: PubChem. "Dimethyldioctylammonium bromide (CID 76408)."[3] National Library of Medicine. Link

Sources

The Physicochemical Dynamics of Dimethyldioctylammonium (C8-DDAC): A Mechanistic Whitepaper

Executive Summary

Dimethyldioctylammonium chloride (CAS 5538-94-3), often abbreviated as DDAC-C8 or Dioctyl-DDAC , represents a specialized subclass of Fourth-Generation Quaternary Ammonium Compounds (QACs). Unlike the more ubiquitous C10 (didecyl) or C12-C16 (benzalkonium) variants, the C8-DDAC molecule is engineered for a specific balance between hydrophilicity and lipophilicity .

While its antimicrobial potency (MIC) against S. aureus is generally higher (less potent) than its C10 counterparts, C8-DDAC exhibits superior solubility, faster diffusion kinetics, and a unique "low-foam" profile critical for high-turbulence applications (e.g., recirculating cooling towers). This guide dissects the molecular mechanism of action, contrasting its "twin-chain" membrane destabilization dynamics with single-chain QACs, and provides a validated experimental framework for assessing its efficacy.

Molecular Architecture & Physicochemical Basis

The efficacy of Dimethyldioctylammonium is dictated by its amphiphilic structure. It is a dialkyl QAC, meaning it possesses two hydrophobic tails rather than the single tail found in Benzalkonium Chloride (BAC).

Structural Components[1][2][3][4][5]

-

Hydrophilic Head: A positively charged quaternary nitrogen center (

).[1] This is the "warhead" responsible for initial electrostatic adsorption to the negatively charged bacterial cell wall (Teichoic acids in Gram-positives; Lipopolysaccharides in Gram-negatives).[2] -

Hydrophobic Tails: Two octyl (

) chains.-

Significance: The shorter C8 length (compared to C10 or C12) results in a higher Critical Micelle Concentration (CMC) and lower hydrophobicity. This prevents the molecule from becoming "trapped" in organic soil loads as easily as longer-chain QACs, maintaining activity in "dirty" conditions.

-

The Packing Parameter ( )

The "twin-chain" architecture alters the surfactant Packing Parameter, defined as

-

Single-chain QACs (BAC):

(Cone shape) -

Twin-chain QACs (C8-DDAC):

(Truncated cone) -

Impact: When C8-DDAC inserts into the bacterial membrane, it induces severe localized curvature stress, leading to faster membrane fragmentation compared to simple solubilization.

Mechanism of Action: The 4-Stage Kinetic Model

The antimicrobial action of Dimethyldioctylammonium is not a chemical reaction but a physicochemical disruption . It follows a concentration-dependent isotherm.

Stage I: Electrostatic Adsorption

The cationic

-

Gram-Positive: Binds to teichoic and lipoteichoic acids.[2]

-

Gram-Negative: Displaces divalent cations (

,

Stage II: Hydrophobic Insertion

Driven by the hydrophobic effect, the two C8 tails bury themselves into the lipid bilayer.

-

C8 Specificity: Due to shorter chain length, C8-DDAC has less steric hindrance than C18 variants, allowing for rapid insertion, though with lower binding energy (easier to wash out).

Stage III: Phase Separation & Domain Formation

As local concentration increases, C8-DDAC molecules aggregate within the membrane. This creates "mixed micelle" domains that are phase-incompatible with the native phospholipid bilayer, causing the membrane to lose its semi-permeable integrity.

Stage IV: Lysis (The "Barrel-Stave" Collapse)

The accumulation of C8-DDAC causes the membrane to lose structural cohesion. Transmembrane pores form, leading to:

-

Leakage of low molecular weight metabolites (

ions). -

Depolarization of the proton motive force (PMF).

-

Osmotic lysis and cell death.

Visualization: The C8-DDAC Lytic Pathway

Caption: The stepwise physicochemical disruption of the bacterial cell envelope by Dimethyldioctylammonium.

Comparative Physicochemical Dynamics

The following table contrasts C8-DDAC with its longer-chain homolog (C10-DDAC) and Benzalkonium Chloride (BAC).

| Feature | Dimethyldioctylammonium (C8-DDAC) | Didecyldimethylammonium (C10-DDAC) | Benzalkonium Chloride (BAC) |

| Chain Length | C8 + C8 (Twin) | C10 + C10 (Twin) | C12-C16 (Single) |

| Hydrophobicity | Moderate | High | High |

| CMC (mM) | ~15 - 20 mM (Higher) | ~0.5 - 1.0 mM (Lower) | ~1.0 mM |

| Foam Profile | Low / Unstable | High / Stable | High / Stable |

| Solubility | Excellent (even in high salt) | Good | Moderate |

| Primary Use | Recirculating water, CIP systems | General Disinfection | General Disinfection |

| Efficacy | Moderate (Requires higher ppm) | High (Gold Standard) | High |

Key Insight: Researchers often select C8-DDAC not for peak potency, but for process compatibility . In high-agitation systems (like industrial cooling towers), C10 or BAC would create unmanageable foam. C8 provides antimicrobial control without the foam penalty.[3]

Experimental Validation: Membrane Integrity Assay

To validate the mechanism of action described above, researchers should not rely solely on growth inhibition (MIC). A Flow Cytometric Membrane Integrity Assay provides direct evidence of the "Stage IV" lysis event.

Principle

This dual-staining protocol differentiates between intact cells and those with compromised membranes (the specific target of C8-DDAC).

-

SYTO9: Green fluorescent nucleic acid stain. Permeates all cells.

-

Propidium Iodide (PI): Red fluorescent nucleic acid stain. Permeates only cells with damaged membranes (disrupted by QAC).

Protocol Workflow

Reagents:

-

Dimethyldioctylammonium Chloride (99% purity).

-

E. coli (ATCC 25922) or P. aeruginosa (ATCC 27853).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

LIVE/DEAD™ BacLight™ Kit (Thermo Fisher or equivalent).

Step-by-Step Methodology:

-

Culture Preparation: Grow bacteria to mid-log phase (

) in Mueller-Hinton Broth. -

Wash: Centrifuge (5000 x g, 5 min) and resuspend in PBS to remove culture media proteins (which can quench QACs).

-

Treatment:

-

Aliquot

CFU/mL into tubes. -

Add C8-DDAC at 0.5x, 1x, and 2x MIC concentrations.

-

Control (+): 70% Isopropanol (killed).

-

Control (-): PBS only (live).

-

Incubate for 15 minutes at 25°C.

-

-

Staining: Add SYTO9 (5 µM) and PI (30 µM). Incubate 15 min in dark.

-

Acquisition: Analyze via Flow Cytometer (Excitation 488 nm).

-

Collect emission at 530 nm (Green/SYTO9) and 630 nm (Red/PI).

-

-

Analysis: Gate on bacterial population. Calculate ratio of Red (Dead) vs. Green (Live) events.

Visualization: Experimental Workflow

Caption: Workflow for validating C8-DDAC membrane disruption using Flow Cytometry.

Resistance Mechanisms[7]

While C8-DDAC is a potent biocide, sub-lethal exposure can select for resistance. The primary mechanism is Efflux Pumping .

-

QAC Efflux Genes: Genes such as qacA, qacB, and qacE

1 encode for proton-dependent multidrug efflux pumps. These pumps actively extrude the cationic QAC molecule from the periplasm before it can reach the critical concentration required for inner membrane disruption. -

Cross-Resistance: There is a documented risk that bacteria adapting to QACs (via efflux upregulation) may exhibit cross-resistance to antibiotics that utilize similar transport channels.

References

-

McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147–179.

-

Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology, 99(4), 703–715.

-

Buffet-Bataillon, S., et al. (2012). Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities. Journal of Hospital Infection, 79(2), 141-146.

-

Ataman Chemicals. (n.d.). Dioctyldimethylammonium Chloride Technical Data. Technical Data Sheet.

-

Tezel, U., & Pavlostathis, S. G. (2015). Quaternary Ammonium Compounds: Microbially Mediated Fate and Effect. Encyclopedia of Environmental Biology.

Sources

Technical Guide: Solubility Profile & Applications of Dimethyldioctylammonium Chloride

This guide details the solubility profile, thermodynamic behavior, and application protocols for Dimethyldioctylammonium chloride (DODMAC) .[1] It is designed for researchers in phase transfer catalysis, formulation science, and organic synthesis.[1]

CAS: 5538-94-3 | Formula:

Executive Summary

Dimethyldioctylammonium chloride (DODMAC) is a dialkyl quaternary ammonium compound (QAC) primarily utilized as a Phase Transfer Catalyst (PTC) and antimicrobial surfactant.[1] Its amphiphilic structure—comprising a hydrophilic cationic head group and two hydrophobic octyl (C8) tails—dictates a specific solubility landscape.[1] It exhibits high solubility in polar organic solvents (alcohols, chloroform) and aromatic hydrocarbons (toluene), but limited solubility in non-polar aliphatics (hexane) and water compared to its short-chain analogs.[1]

This guide provides a validated solubility dataset, thermodynamic analysis, and experimental protocols for characterizing DODMAC in drug development and industrial synthesis.[1]

Chemical Identity & Structural Analysis

DODMAC differs from the more common Didecyldimethylammonium chloride (DDAC, C10 chains) by the length of its alkyl chains. This C8 vs. C10 difference results in slightly higher water solubility and lower lipophilicity for DODMAC, impacting its partition coefficient (

| Property | Value / Description |

| IUPAC Name | |

| Physical State | Viscous liquid or low-melting solid (Hygroscopic) |

| Ionic Character | Cationic Surfactant |

| Counter Ion | Chloride ( |

| Hydrophile-Lipophile Balance | Amphiphilic (Forms micelles in aqueous solution) |

Solubility Profile in Organic Solvents

The solubility of DODMAC follows the "Like Dissolves Like" principle, but with the complexity of being an ionic salt with substantial hydrophobic character.

Solubility Data Table

Data aggregated from homolog comparisons and experimental surfactant databases.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Physicochemical Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very High (>800 g/L) | Strong solvation of the cationic head group via ion-dipole interactions; alkyl chains solvated by organic backbone.[1] |

| Chlorinated | Chloroform, Dichloromethane | High | Excellent solvent for ion-pairs; disrupts crystal lattice effectively.[1] Standard solvent for QAC extraction.[1] |

| Aromatics | Benzene, Toluene | High | |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Soluble, though less effective than alcohols due to lack of H-bond donation to the chloride anion.[1] |

| Aliphatics | Hexane, Heptane | Insoluble / Low | Lack of polarity prevents dissociation of the ionic head group; hydrophobic effect of C8 chains is insufficient to overcome lattice energy. |

| Aqueous | Water | Soluble (~0.65 - 250 g/L)* | Forms micelles.[1] Solubility is concentration-dependent and affected by the "Krafft Temperature".[1] |

*Note: Water solubility is highly sensitive to temperature and purity.[1] Above the Critical Micelle Concentration (CMC), the compound forms aggregates rather than a true molecular solution.[1]

Hansen Solubility Parameter (HSP) Analysis

To predict solubility in novel solvent blends, DODMAC should be modeled as an amphiphile.[1] It does not have a single point in Hansen Space but rather a "solubility sphere" heavily influenced by the polar (

-

Preferred Solvent Region: High

, Moderate -

Incompatible Region: Low

, Low

Mechanism of Action: Phase Transfer Catalysis

The primary application of DODMAC's solubility profile is Phase Transfer Catalysis (PTC) . It acts as a shuttle, transporting anionic reactants from an aqueous phase (where they are soluble) to an organic phase (where the reaction occurs).[1][2][3]

The "Ion-Pair" Shuttle Mechanism

Because DODMAC is soluble in both the organic layer (due to C8 chains) and the interface, it extracts anions (

Figure 1: Mechanism of Phase Transfer Catalysis using DODMAC. The Q+ cation shuttles the Nucleophile (Y-) into the organic phase.[1]

Experimental Protocol: Determination of Solubility

Objective: Accurately measure the saturation solubility of DODMAC in a target organic solvent using a self-validating gravimetric or HPLC workflow.

Reagents & Equipment

-

Substance: Dimethyldioctylammonium chloride (Dried in a vacuum desiccator over

for 24h). -

Solvent: HPLC Grade (Ethanol, Toluene, etc.).[1]

-

Equipment: Temperature-controlled shaker bath, 0.45

PTFE syringe filters, Analytical Balance (0.1 mg precision).

Workflow (Saturation Shake-Flask Method)

-

Preparation: Add excess DODMAC solid/gel to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

-

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).[1]

-

Quantification (Gravimetric):

-

Calculation:

Figure 2: Step-by-step workflow for determining solubility limits.

Thermodynamics of Dissolution

The dissolution of DODMAC is driven by the balance between lattice energy (enthalpy cost) and solvation energy (enthalpy gain + entropy).[1]

-

Enthalpy (

): Typically positive (endothermic) .[1] Solubility increases with temperature.[1] -

Entropy (

): Positive.[1] The disorder increases as the crystal lattice breaks and the hydrophobic tails interact with organic solvents. In water, the "hydrophobic effect" (ordering of water around tails) makes

Recommendation: For process optimization, perform solubility measurements at three temperatures (e.g., 20°C, 30°C, 40°C) and construct a Van 't Hoff plot (

Safety & Handling (MSDS Summary)

-

Hazards: Corrosive to skin and eyes.[1] Toxic if swallowed.[1]

-

Handling: Use nitrile gloves and safety goggles.[1] Handle in a fume hood if using volatile organic solvents.[1]

-

Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Nitrogen/Argon) if possible to prevent water absorption which alters solubility mass measurements.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 62581, Dioctyldimethylammonium chloride. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Didecyldimethylammonium chloride (Analogue data). Retrieved from [Link][1]

-

Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][4] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][4] (Fundamental text on QAC solubility mechanisms).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for theoretical solubility parameter analysis).

-

Walker, J. D. (Ed.).[1] (2025).[1][5][6] Handbook of Property Estimation Methods for Chemicals. CRC Press.[1] (Reference for QAC physicochemical property estimation).

Sources

- 1. Dioctyldimethylammonium chloride | C18H40N.Cl | CID 62581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic mode… [ouci.dntb.gov.ua]

- 6. Reagents & Solvents [chem.rochester.edu]

Thermal Stability and Decomposition of Dimethyldioctylammonium Salts

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Engineers[1]

Executive Summary

Dimethyldioctylammonium salts (DDA), typically chlorides or bromides, represent a critical class of cationic surfactants and phase transfer catalysts.[1] In drug development, they are increasingly relevant for liposomal gene delivery and antimicrobial formulations.[1] However, their thermal lability presents a distinct challenge during high-temperature processing (e.g., melt extrusion, sterilization).[1]

This guide delineates the thermal degradation profile of DDA salts, distinguishing between physical phase transitions (relevant to formulation stability) and chemical decomposition (relevant to safety and purity). We analyze the competing mechanisms of nucleophilic substitution (

Chemical Identity and Structural Logic

The thermal behavior of DDA salts is dictated by the steric and electronic environment of the quaternary nitrogen.

-

Core Structure: Two methyl groups (low steric hindrance) and two octyl chains (

).[1] -

Anion Influence: The counter-ion (

,

Key Structural Vulnerabilities:

- -Carbon: Susceptible to nucleophilic attack (Dealkylation).[1]

- -Hydrogen: Susceptible to base-induced abstraction (Elimination).[1]

Thermal Decomposition Mechanisms

Unlike simple melting, the degradation of quaternary ammonium salts (QAS) involves irreversible bond cleavage. Two primary pathways compete, governed by temperature and basicity.[1]

Pathway A: Reverse Menschutkin Reaction (Nucleophilic Substitution)

In the absence of a strong base, this is the dominant pathway for halide salts. The halide anion attacks the

-

Mechanism:

Dealkylation.[1] -

Products: Tertiary amine (Dimethyloctylamine) + Alkyl halide (Octyl halide).[1]

-

Thermodynamics: Endothermic, typically occurring >180°C.[1]

Pathway B: Hofmann Elimination

While classically requiring a strong base (like

-

Products: Tertiary amine + Alkene (1-Octene) + Acid (HX).[1]

-

Thermodynamics: Entropy-driven at high temperatures.[1]

Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways.

Figure 1: Competing thermal decomposition pathways for Dimethyldioctylammonium salts. The SN2 pathway is kinetically favored for halides.

Thermal Stability Profile

Data synthesized from homologous series (Didecyldimethylammonium and Dioctadecyldimethylammonium) allows for precise estimation of DDA behavior.[1]

Phase Transitions vs. Decomposition

It is critical to distinguish between the Gel-to-Liquid Crystalline transition (

| Parameter | Temperature Range | Physical Event | Relevance |

| 25°C – 45°C | Chain melting (Phase Transition) | Liposome stability, drug release.[1] | |

| 180°C – 210°C | Mass loss begins (1-2%) | Processing limit, extrusion safety.[1] | |

| 240°C – 280°C | Maximum decomposition rate | Flash pyrolysis, catastrophic failure.[1] |

Kinetics of Degradation

The decomposition follows first-order kinetics in the melt phase.

-

Activation Energy (

): Typically 120 – 160 kJ/mol .[1] -

Implication: Stability drops exponentially above

.[1] A hold time of 1 hour at 170°C may cause equivalent degradation to 1 minute at 220°C.

Experimental Protocol: Self-Validating Stability Testing

To rigorously determine the stability of a specific DDA salt batch, use this coupled TGA-DSC-GC/MS workflow. This protocol ensures you distinguish between solvent loss (moisture) and actual degradation.[1]

Protocol Workflow

Step 1: Sample Preparation

-

Dry sample in a vacuum desiccator for 24h to remove hygroscopic water (DDA salts are hygroscopic).[1]

-

Weigh 5–10 mg into an Alumina pan (inert) for TGA; seal hermetically in Aluminum for DSC (if checking phase changes).

Step 2: TGA/DSC Execution

-

Purge Gas: Nitrogen (

) at 50 mL/min (prevents oxidative artifacts). -

Ramp Rate: 10°C/min from 30°C to 600°C.[1]

-

Validation: Run a blank baseline correction.[1]

Step 3: Evolved Gas Analysis (Optional but Recommended)

-

Couple TGA exhaust to MS.[1]

-

Monitor m/z signals for Octene (m/z 41, 55) and Methyl Halides to confirm mechanism.

Workflow Diagram

Figure 2: Decision tree for validating thermal stability data, distinguishing moisture artifacts from chemical breakdown.

Implications for Drug Development & Applications[1][4]

Formulation Stability

DDA salts are often used in cationic liposomes or as emulsifiers .[1]

-

Risk: Autoclaving (121°C) is generally safe chemically (

), but may disrupt the physical structure ( -

Mitigation: Sterilization by filtration (0.22

m) is preferred over heat sterilization to preserve supramolecular structure.[1]

Synthesis and Processing[1]

-

Reaction Solvents: Avoid high-boiling solvents (e.g., DMSO, DMF) if reflux temperatures exceed 150°C for prolonged periods.[1]

-

Extrusion: When using DDA salts in polymer melts (e.g., antimicrobial plastics), keep residence time < 5 minutes if processing near 200°C.[1]

Impurity Profiling

Degradation yields secondary amines and alkyl halides.[1]

-

Toxicity: Alkyl halides are potential genotoxic impurities (GTIs).[1]

-

Control: Quantification of residual tertiary amines via HPLC is a necessary quality critical attribute (CQA) for GMP batches.[1]

References

-

BenchChem. (2025).[1][4][5] Thermal Decomposition of Triethylmethylammonium Chloride: A Technical Guide. Retrieved from [1]

-

Feitosa, E., et al. (2012).[1][6] Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-ray Scattering. PLOS ONE. Retrieved from [1]

-

Master Organic Chemistry. (2017). The Hofmann Elimination of Alkylammonium Salts: Examples and Mechanism. Retrieved from

-

ChemSpider. (2025).[1] Didecyldimethylammonium chloride Structure and Properties. Retrieved from [1]

-

TA Instruments. (2023).[1] Materials Characterization by Thermal Analysis (DSC & TGA). Retrieved from [1]

Sources

- 1. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of Dimethyldioctylammonium (DODA) Cation

Executive Summary

Dimethyldioctylammonium (often isolated as the chloride, DODMAC , or bromide, DODAB salt) represents a critical class of dialkyl quaternary ammonium compounds (QACs). Widely utilized as a phase transfer catalyst, an antimicrobial surfactant, and a cationic lipid in drug delivery systems, its purity and structural integrity are paramount for regulatory compliance.

This guide moves beyond basic spectral assignment. It details the mechanistic logic behind the spectroscopic signatures of DODA, providing a self-validating analytical framework for researchers in pharmaceutical and material sciences. We focus on the DODA cation (

Section 1: Molecular Architecture & Symmetry Logic

Before interpreting spectra, one must understand the magnetic and vibrational symmetry of the molecule.

-

Core Structure: A quaternary nitrogen center (

) bonded to two methyl groups ( -

Symmetry (

effective):-

The two

-methyl groups are chemically and magnetically equivalent. -

The two

-octyl chains are chemically and magnetically equivalent.

-

-

Spectroscopic Consequence:

-

NMR: You will not see 18 carbon signals. You will see roughly 9 unique signals (1 methyl + 8 octyl carbons).

-

MS: The parent ion is a permanent cation; it does not require protonation (

) but appears directly as

-

Section 2: Nuclear Magnetic Resonance (NMR) Profiling

Experimental Protocol (Self-Validating)

-

Solvent: Deuterated Chloroform (

) is preferred for resolution. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

-

Concentration: ~10-15 mg/mL. High concentrations can lead to micelle formation, causing peak broadening due to anisotropic tumbling.

H NMR Analysis (400 MHz, )

The proton spectrum is dominated by the deshielding effect of the positively charged nitrogen.

| Assignment | Shift ( | Multiplicity | Integration | Mechanistic Insight |

| N-(CH₃)₂ | 3.00 – 3.40 | Singlet (s) | 6H | Diagnostic Peak. The positive charge on N pulls electron density, heavily deshielding these protons. |

| N-CH₂- | 3.20 – 3.50 | Multiplet (m) | 4H | The |

| -CH₂- (Bulk) | 1.20 – 1.40 | Multiplet (m) | 24H | The internal methylene envelope. Includes |

| -CH₃ (Terminal) | 0.88 | Triplet (t) | 6H | Far removed from the |

C NMR Analysis (100 MHz, )

Carbon NMR provides the definitive confirmation of the carbon skeleton count.

| Assignment | Shift ( | Insight |

| N-(CH₃)₂ | 50.0 – 52.0 | The headgroup carbons. High intensity due to 2 equivalent carbons + NOE enhancement. |

| N-CH₂- | 63.0 – 64.0 | The |

| Alkyl Chain | 22.0 – 32.0 | Multiple peaks corresponding to C2 through C7 of the octyl chain. |

| Terminal -CH₃ | 14.1 | Standard terminal methyl. |

Visualization: NMR Assignment Logic

Figure 1: Decision logic for validating Dimethyldioctylammonium via 1H NMR. A 1:1 integration ratio between the N-methyl singlet and the terminal methyl triplet is the primary quality gate.

Section 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily used here for negative identification (proving what is not there) and counter-ion verification.

The "Fingerprint" of Quaternization

Unlike primary (

-

Absence of Bands: No broad band at 3300–3500 cm⁻¹ (N-H stretch). If this exists, your sample is contaminated with amine salts or water.

-

C-H Stretches: Strong bands at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) due to the long octyl chains.

-

C-N Stretch: A distinct vibration around 910–1020 cm⁻¹ , though often obscured in complex mixtures.

-

Counter-ion Effect: If the salt is a Chloride, the spectrum is relatively clean. If it is a Nitrate or Sulfate, strong characteristic anion bands will appear (e.g., Nitrate at 1350 cm⁻¹).

Section 4: Mass Spectrometry (MS) & Fragmentation

For drug development, MS is the gold standard for trace analysis and metabolite identification.

Ionization Physics (ESI)[3]

-

Mode: Positive Electrospray Ionization (

). -

Observation: DODA is a "pre-charged" ion. It yields a signal of high intensity even at low voltages.

-

Parent Ion (

):-

Formula:

-

Exact Mass Calculation:

. -

Target m/z: 270.3

-

Fragmentation Dynamics (CID)

In Collision-Induced Dissociation (CID), QACs undergo a characteristic Hofmann Elimination in the gas phase. The molecule ejects a neutral alkene to relieve the steric strain and charge density on the nitrogen.

-

Primary Pathway: Loss of Octene (

, 112 Da).-

Product: Dimethyl(octyl)ammonium cation (Tertiary amine species).

-

-

Secondary Pathway: Loss of a second Octene.

-

Product: Dimethylammonium cation.

-

Visualization: Fragmentation Pathway

Figure 2: ESI-MS/MS fragmentation pathway. The sequential loss of neutral octene moieties (112 Da) is the unique spectral fingerprint of dioctyl QACs.

Section 5: Integrated Characterization Protocol

To ensure "Trustworthiness" in a regulatory setting, use this integrated workflow:

-

Purity Check (MS): Inject sample via Flow Injection Analysis (FIA) into ESI-MS. Confirm single peak at m/z 270.3. If peaks appear at m/z 242 (Dodecyl/Octyl mix) or 298 (Didodecyl), the raw material is a homologue mixture (common in industrial grades).

-

Structure Verification (NMR): Dissolve in

. Verify the 1:1 integral ratio of the N-Methyl singlet (3.2 ppm) to the Terminal Methyl triplet (0.88 ppm). -

Counter-ion Check (IC/IR): Use IR to rule out nitrate/sulfate. Use Ion Chromatography (IC) if quantification of Chloride/Bromide is required for stoichiometry.

References

-

European Union Reference Laboratories (EURL-SRM). (2023). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS/MS. (Version 6).[2][3] Retrieved from [Link]

-

PubChem. (2025).[2] Dimethyldioctylammonium bromide (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

- Ferrer, I., & Furlong, E. T. (2001). Identification of Alkyl-Dimethylbenzylammonium Surfactants in Water Samples by Solid-Phase Extraction Followed by Ion Trap LC/MS and LC/MS/MS. Environmental Science & Technology.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[4] Springer. (Authoritative source for general NMR shift prediction of ammonium salts).

Sources

The Cationic Shift: A Technical Analysis of Early Quaternary Ammonium Compounds

Executive Summary

The transition from heavy metal and phenolic disinfectants to surface-active agents represents a pivotal moment in pharmaceutical chemistry. Quaternary Ammonium Compounds (QACs), permanently charged cationic surfactants, emerged in the early 20th century as the first "invert soaps." This guide analyzes the chemical genesis of QACs, specifically focusing on the foundational work of Jacobs, Heidelberger, and Domagk. It provides a reconstructed technical workflow for the synthesis of first-generation QACs and delineates the electrostatic mechanism of action that remains the standard for biocidal efficacy today.

Chemical Genesis: The Menshutkin Reaction[1][2][3][4]

The entire class of QACs rests upon a single alkylation principle discovered by Nikolai Menshutkin in 1890. The Menshutkin reaction is the nucleophilic substitution (

Unlike protonated amines, which can revert to neutral free bases depending on pH, QACs maintain a permanent positive charge regardless of the solution's pH. This permanence is critical for their stability and antimicrobial activity.

Reaction Mechanism

The reaction is driven by the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The transition state is highly polar, meaning the reaction rate is significantly accelerated in polar aprotic solvents (e.g., acetonitrile) which stabilize the developing charge separation.

[1][4][5]

The Biological Pivot: From Jacobs to Domagk

While the chemistry was established in 1890, the biological application followed a non-linear path.

The Rockefeller Institute (1915)

Walter Jacobs and Michael Heidelberger synthesized hundreds of hexamethylenetetramine salts. They correctly identified bactericidal properties but were conceptually limited by the era's focus on "magic bullet" chemotherapy (systemic drugs). They viewed these compounds primarily as potential systemic treatments rather than surface disinfectants, missing the broader utility of the class.

The Bayer Breakthrough (1935)

Gerhard Domagk, working at I.G. Farben (Bayer), fundamentally shifted the paradigm. In his landmark paper "Eine neue Klasse von Desinfektionsmitteln" (A New Class of Disinfectants), he introduced Zephirol (alkyldimethylbenzylammonium chloride).[3]

Domagk's key insight was the Structure-Activity Relationship (SAR) :

-

The Cationic Head: Provides adhesion to the negatively charged bacterial cell wall.

-

The Hydrophobic Tail: An alkyl chain (C

-C -

Optimal Length: Domagk identified that C

to C

Mechanism of Action: The "Puncture" Model

Understanding the mechanism is vital for formulation scientists to prevent neutralization. QACs do not rely on metabolic poisoning; they function as membranolytic agents . This physical mode of action makes resistance development slower compared to antibiotics.

The Lysis Cascade

-

Adsorption: The positively charged Nitrogen (

) is electrostatically attracted to anionic teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative). -

Intercalation: The hydrophobic alkyl tail penetrates the lipid bilayer, overcoming the hydration barrier.

-

Disruption: The surfactant lowers the surface tension of the membrane, causing phase separation and the formation of micellar pores.

-

Leakage: Cytoplasmic contents (

, DNA, RNA) leak out, leading to cell death.

[5]

Technical Protocol: Synthesis of Benzalkonium Chloride (Gen 1)

This protocol reconstructs the synthesis of a First-Generation QAC (Benzalkonium Chloride) based on the principles of the Menshutkin reaction.[4] This is a self-validating workflow; success is determined by the solubility shift (product is water-soluble; reactants are not).

Safety Note: Alkyl halides are alkylating agents and potential carcinogens. Perform all steps in a fume hood.

Materials

-

Nucleophile:

-Dimethylbenzylamine (1.0 eq) -

Electrophile: 1-Chlorododecane (Lauryl chloride) (1.1 eq)

-

Solvent: Acetonitrile (Polar aprotic) or Ethanol (Polar protic)

-

Validation: Silver Nitrate (

) solution.

Workflow

| Step | Operation | Technical Rationale |

| 1 | Charge Reactor | Dissolve dimethylbenzylamine in acetonitrile (1:3 w/v). Inert atmosphere ( |

| 2 | Addition | Add 1-chlorododecane dropwise. A slight excess (1.1 eq) ensures complete consumption of the amine. |

| 3 | Reflux | Heat to reflux ( |

| 4 | Solvent Strip | Evaporate solvent under reduced pressure (Rotovap). The residue will be a viscous oil or waxy solid. |

| 5 | Purification | Recrystallize from acetone/ether. QACs are insoluble in non-polar ether, precipitating the pure salt. |

| 6 | Validation | Dissolve product in water. Add drops of |

Evolution of QAC Generations

To contextualize the early research, one must understand how the initial discovery (Gen 1) evolved to overcome limitations like hard water deactivation and anionic incompatibility.

| Generation | Compound Class | Key Characteristic | Improvement over Predecessor |

| Gen 1 | Benzalkonium Chlorides (BAC) | Alkyl-dimethyl-benzyl-ammonium | The breakthrough molecule (Domagk, 1935). High efficacy, but sensitive to hard water. |

| Gen 2 | Substituted BACs | Ethylbenzyl analogs | Improved biocidal activity; higher tolerance to protein load. |

| Gen 3 | Dual QACs | Mixture of Gen 1 + Gen 2 | Synergistic effect; broader spectrum and lower toxicity. |

| Gen 4 | Twin Chain QACs | Dialkyl-dimethyl-ammonium | Superior tolerance to hard water and anionic residues; lower foaming. |

| Gen 5 | Gemini Surfactants | Two heads, two tails | Extremely low Critical Micelle Concentration (CMC); higher efficacy at lower doses. |

References

-

Domagk, G. (1935).[3][4][5][6] Eine neue Klasse von Desinfektionsmitteln [A new class of disinfectants]. Deutsche Medizinische Wochenschrift.

-

Jacobs, W. A., & Heidelberger, M. (1915). The Bactericidal Properties of the Quaternary Salts of Hexamethylenetetramine. The Journal of Experimental Medicine.[7]

-

Menshutkin, N. (1890).[2] Beiträge zur Kenntniss der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine [Contributions to the knowledge of affinity coefficients of alkyl halides and organic amines]. Zeitschrift für Physikalische Chemie.

-

Buffet-Bataillon, S., et al. (2012). Clinical significance of quaternary ammonium compound resistance in Staphylococcus aureus. Future Microbiology.

-

Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology.

Sources

- 1. Menshutkin_reaction [chemeurope.com]

- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - DMW - Deutsche Medizinische Wochenschrift / Abstract [thieme-connect.com]

- 4. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE : III. THE RELATION BETWEEN CONSTITUTION AND BACTERICIDAL ACTION IN THE QUATERNARY SALTS OBTAINED FROM HALOGENACETYL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Toxicological Characterization and Safety Assessment of Dimethyldioctylammonium Chloride (DDAC-C8)

[1][2]

Executive Summary & Molecular Identity

Dimethyldioctylammonium chloride (CAS 5538-94-3), often abbreviated as DDAC-C8 or DODMAC , is a twin-chain quaternary ammonium compound (QAC).[1][2] Unlike its C10 (didecyl) or C12-C14 (benzalkonium) homologs, the C8 chain length confers unique solubility kinetics and a distinct hydrophile-lipophile balance (HLB).[1][2]

While widely utilized as a high-level disinfectant, phase transfer catalyst, and antistatic agent, its safety profile is dominated by its mechanism of action: cationic surfactant-mediated membrane disruption .[1][2] This monograph provides a rigorous analysis of its toxicological endpoints, environmental fate, and the specific experimental protocols required to assess its safety in drug development and industrial applications.[2]

Physicochemical Identity

| Parameter | Specification |

| IUPAC Name | N,N-Dimethyl-N-octyloctan-1-aminium chloride |

| CAS Registry Number | 5538-94-3 |

| Molecular Formula | C₁₈H₄₀ClN |

| Molecular Weight | 305.97 g/mol |

| Physical State | Viscous liquid or semi-solid (concentration dependent) |

| Solubility | Soluble in water, lower alcohols; limited solubility in non-polar solvents.[1][2][3] |

| Critical Micelle Conc.[2] (CMC) | Higher than C10/C12 homologs (indicates lower surface activity but faster kinetics).[2] |

Mechanistic Toxicology

The toxicity of DDAC-C8 is not metabolic; it is physical.[2] It acts as a membranolytic agent .[2] Understanding this mechanism is vital for interpreting safety data: toxicity is often a function of concentration threshold (CMC) rather than cumulative metabolic poisoning.[2]

The Lytic Cascade[2]

-

Adsorption: The positively charged quaternary nitrogen headgroup electrostatically attracts to the negatively charged phosphate headgroups of the lipid bilayer (bacteria or mammalian cells).

-

Intercalation: The two hydrophobic C8 octyl tails penetrate the hydrophobic core of the membrane.

-

Disruption: As local concentration exceeds the CMC, mixed micelle formation occurs, solubilizing the membrane lipids.

-

Leakage & Lysis: Loss of osmotic integrity leads to leakage of intracellular constituents (K+, ATP) and eventual cell death.[2]

Visualization: Membrane Interaction Pathway

Figure 1: The stepwise mechanism of action for DDAC-C8, progressing from electrostatic attraction to total membrane solubilization.[1][2][4]

Toxicological Profile & Safety Data

The following data synthesizes findings from EPA Reregistration Eligibility Decisions (REDs) and ECHA registration dossiers. Note that DDAC-C8 is often grouped with "Dialkyl Quats," but specific data for the octyl homolog is prioritized below.

Acute Toxicity Endpoints

| Endpoint | Species | Result | Hazard Classification |

| Acute Oral LD₅₀ | Rat | 238 – 262 mg/kg | Toxic (Category 3) |

| Acute Dermal LD₅₀ | Rabbit | 191 – 2930 mg/kg | Fatal/Toxic in contact with skin (Conc.[1][2] dependent) |

| Inhalation LC₅₀ | Rat | No specific data; assumed corrosive to mucous membranes.[2] | High Risk (Aerosol) |

| Skin Irritation | Rabbit | Corrosive (Necrosis < 4 hrs) | Skin Corr.[2] 1B |

| Eye Irritation | Rabbit | Corrosive (Irreversible damage) | Eye Dam. 1 |

Chronic & Genetic Toxicity

-

Genotoxicity: Consistently negative in Ames tests (Salmonella typhimurium) and in vitro chromosome aberration assays.[2] The molecule does not interact with DNA directly; its toxicity is limited to the membrane.

-

Carcinogenicity: Not classified as a carcinogen.[2][5][6][7]

-

Reproductive Toxicity: NOAEL (No Observed Adverse Effect Level) in rats is approximately 30-60 mg/kg/day .[1][2] Effects at higher doses are secondary to maternal toxicity (gastric irritation).[2]

Environmental Fate[2][9]

-

Aquatic Toxicity: Highly toxic to aquatic organisms (LC₅₀ Fish < 1 mg/L).[2]

-

Biodegradability: Readily biodegradable in aerobic conditions (>60% in 28 days, OECD 301 series).[2] However, high concentrations can inhibit the bacteria in wastewater treatment plants.[2]

-

Soil Mobility: Immobile (High Koc).[2] It binds strongly to soil/sediment, reducing bioavailability over time.[2]

Experimental Protocols for Safety Assessment

For researchers developing formulations containing DDAC-C8, standard assays must be modified to account for its surfactant nature and adsorption to plastics .[2]

Protocol A: Determination of Selectivity Index (SI)

The Selectivity Index (SI = IC₅₀ Mammalian / MIC Bacterial) is the gold standard for assessing safety in drug development.[2]

1. Materials:

-

Cell Line: L929 Mouse Fibroblasts or HaCaT Keratinocytes.[2]

-

Bacterial Strain: S. aureus (ATCC 6538) or E. coli (ATCC 11229).[2]

-

Neutralizer: D/E Neutralizing Broth (Critical to stop reaction).

2. Workflow:

-

Step 1 (Cytotoxicity - MTT Assay):

-

Seed L929 cells at

cells/well in 96-well plates. Incubate 24h. -

Treat with serial dilutions of DDAC-C8 (0.1 to 100 µg/mL).[2]

-

Incubate 24h at 37°C.

-

Add MTT reagent.[2] Mitochondrial reductase converts MTT to purple formazan in viable cells only.[2]

-

Solubilize with DMSO and read Absorbance at 570 nm.

-

Calculate IC₅₀ (Concentration inhibiting 50% cell growth).[2]

-

-

Step 2 (Antimicrobial Efficacy - MIC Assay):

-

Step 3 (Calculation):

[1][2]

Protocol B: Hemolysis Assay (IV Safety)

Since DDAC-C8 is a surfactant, it poses a high risk of lysing red blood cells (RBCs) if used intravenously.[1][2]

-

Preparation: Wash fresh RBCs (human or sheep) 3x with PBS. Resuspend to 2% (v/v).

-

Exposure: Mix 100 µL RBC suspension with 100 µL DDAC-C8 dilutions.

-

Controls: Positive Control (1% Triton X-100 = 100% lysis); Negative Control (PBS = 0% lysis).

-

Incubation: 1 hour at 37°C.

-

Quantification: Centrifuge at 1000g for 5 min. Measure Hemoglobin in supernatant at 540 nm.[2]

-

Threshold: Formulation is considered "hemolytic" if >5% hemolysis occurs at therapeutic concentration.[2]

Visualization: Safety Assessment Workflow

Figure 2: Logical workflow for determining the therapeutic window (Selectivity Index) of DDAC-C8 formulations.

References

-

U.S. Environmental Protection Agency (EPA). (2006).[2][8] Reregistration Eligibility Decision (RED) for Aliphatic Alkyl Quaternaries (DDAC).[2] EPA-HQ-OPP-2006-0338.[1][2] Link[1][2]

-

European Chemicals Agency (ECHA). (2023).[2][3] Registration Dossier: Didecyldimethylammonium chloride (and homologues).[2] EC Number 230-525-2.[1][2][3] Link[1][2]

-

ChemicalBook. (2024).[2][9] Dimethyldioctylammonium chloride CAS 5538-94-3 Data.[1][2][5][10][11]Link[1][2]

-

Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007).[2] Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus.[2] Antimicrobial Agents and Chemotherapy, 51(1), 296-306.[2] Link[1][2]

-

PubChem. (2024).[2] Compound Summary: Didecyl dimethyl ammonium chloride (Homolog Group).[2] National Library of Medicine.[2] Link[1][2]

Sources

- 1. echa.europa.eu [echa.europa.eu]

- 2. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 3. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 5. chemos.de [chemos.de]

- 6. pdihc.com [pdihc.com]

- 7. echemi.com [echemi.com]

- 8. epa.gov [epa.gov]

- 9. essind.com [essind.com]

- 10. 5538-94-3 | CAS DataBase [m.chemicalbook.com]

- 11. Quaternary Ammonium Compounds Definition China Manufacturers & Suppliers & Factory [kylin-chemicals.com]

Environmental fate and biodegradability of Dimethyldioctylammonium

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Dimethyldioctylammonium Chloride (DMDDAC)

Abstract

Dimethyldioctylammonium chloride (DMDDAC), a prominent member of the dialkyl quaternary ammonium compound (QAC) family, sees extensive use as a biocide, disinfectant, and sanitizer in medical, industrial, and consumer products.[1][2] Its cationic surfactant nature, which confers its potent antimicrobial properties by disrupting microbial cell membranes, also governs its environmental behavior.[2] Widespread use leads to its inevitable release into wastewater systems and, subsequently, the broader environment.[3] This guide provides a comprehensive technical analysis of the environmental fate, transport, and biodegradability of DMDDAC. We will delve into the core physicochemical drivers of its environmental distribution, dissect its biotic and abiotic degradation pathways, and present the standardized methodologies essential for its rigorous assessment. This document is intended for researchers, environmental scientists, and drug development professionals who require a deep, mechanistic understanding of DMDDAC's environmental profile.

Environmental Distribution & Transport: A Story of Sorption

The environmental journey of DMDDAC is overwhelmingly dictated by its strong affinity for solid matrices. Unlike neutral organic compounds, its cationic structure leads to powerful electrostatic interactions with negatively charged surfaces abundant in the environment.

Primary Entry Pathway

Due to their application in cleaning and disinfecting products, the principal route of entry for DMDDAC into the environment is "down-the-drain" disposal into municipal and industrial wastewater treatment plants (WWTPs).[3][4] Therefore, the processes within WWTPs represent the first critical control point influencing its ultimate environmental concentration.

Sorption: The Dominant Fate Mechanism

Upon entering an aquatic environment, DMDDAC rapidly partitions from the water column to suspended solids, sediment, and, most significantly, the activated sludge in WWTPs. This process, known as sorption, is the single most important factor controlling its environmental fate.

-

Mechanism of Action : As a cationic molecule, DMDDAC electrostatically binds to negatively charged components of soil and sludge, such as clay minerals and organic matter.[5][6] This interaction is strong and rapid, effectively immobilizing the compound.[1] The primary sorption mechanism is an ion exchange process.[5][7][8]

-

Causality of Experimental Choice : To quantify this partitioning behavior, batch equilibrium studies following protocols like OECD Guideline 106 are employed. These experiments are foundational because they determine the extent to which the compound will be removed from the aqueous phase, which in turn dictates its bioavailability and potential to reach downstream environments or groundwater.

-

Quantitative Sorption Data : The strength of this binding is quantified by the Freundlich adsorption coefficient (Kads), which varies by soil type. Higher Kads values indicate stronger binding and lower mobility.

| Soil Type | Freundlich Kads | Reference |

| Sand | 1,095 | [1] |

| Sandy Loam | 8,179 | [1] |

| Silt Loam | 30,851 | [1] |

| Silty Clay Loam | 32,791 | [1] |

The extremely high Kads values, particularly in soils with higher clay and organic matter content, confirm that DMDDAC is immobile in soil.[1] Consequently, the potential for contamination of groundwater is considered very low.[1]

Abiotic Degradation Pathways

Abiotic processes are generally not significant degradation routes for DMDDAC.

-

Hydrolytic Stability : Studies have demonstrated that DMDDAC is stable to hydrolysis under typical environmental pH conditions (pH 5-9).[1]

-

Photodegradation : The compound shows minimal degradation when exposed to light in aqueous solutions and is not subject to photodegradation in soil.[1]

Bioaccumulation Potential

Consistent with its strong sorption behavior, the potential for DMDDAC to bioaccumulate in aquatic organisms is low.[1] Bioconcentration factor (BCF) studies in bluegill sunfish have shown that while the compound is taken up, it is also rapidly depurated once the fish are returned to clean water.[9] The steady-state BCF in edible fish tissue was found to be 38, indicating that bioaccumulation is not a significant concern.[1][9]

The Complexities of Biodegradation

The biodegradability of DMDDAC is a nuanced topic, with studies showing results ranging from readily biodegradable to persistent.[1] This variability is not contradictory but rather highlights the critical role of specific environmental conditions, microbial adaptation, and bioavailability.

Aerobic Biodegradation

Under the aerobic conditions found in the activated sludge of WWTPs and in surface waters, DMDDAC can undergo ultimate biodegradation.[10]

-

Mechanism : The degradation is carried out by specific microbial populations, including bacteria from the genus Pseudomonas, which can utilize the compound as a carbon source.[10] The proposed metabolic pathways involve enzymatic processes such as hydroxylation, oxidation, and dealkylation of the alkyl chains.[10]

-

Wastewater Treatment : In WWTPs, the primary removal mechanism is rapid sorption to sludge, followed by biodegradation of the sorbed compound. This two-step process is highly efficient, with overall removal rates in WWTPs often exceeding 90%.[11] Acclimation of the microbial community to the presence of QACs significantly enhances the rate of degradation.

Anaerobic Biodegradation

In anoxic or anaerobic environments, such as deep sediments, DMDDAC is significantly more persistent.[10] Aquatic metabolism studies under anaerobic conditions have shown very slow degradation, with calculated half-lives extending to hundreds of days.[1]

Key Factors Influencing Biodegradability

The apparent discrepancies in reported biodegradability data can be explained by several key factors:

-

Microbial Acclimation : Microorganisms that have not been previously exposed to QACs degrade them slowly. However, acclimated populations, such as those in WWTPs, are far more efficient.

-

Concentration & Toxicity : As a biocide, high concentrations of DMDDAC can be toxic to the very microorganisms required for its degradation.[12] This can lead to negligible biotransformation in standard lab tests if the test concentration is too high.[12] Dilution in real-world wastewater systems generally reduces the concentration to sub-inhibitory levels.

-

Bioavailability : The strong sorption to sludge and sediment, while a key removal mechanism, can also limit the rate of biodegradation by reducing the concentration of DMDDAC readily available to microbes in the aqueous phase.[11]

-

Alkyl Chain Length : The biodegradability of QACs is known to be influenced by the length of their alkyl chains, with longer chains sometimes showing reduced biodegradability.[1][11]

Standardized Methodologies for Assessment

A robust assessment of DMDDAC's environmental profile relies on validated, internationally recognized testing protocols.

Workflow for Soil Sorption Testing (OECD 106)

The batch equilibrium method is the standard for determining the soil adsorption/desorption characteristics of a chemical. It quantifies the partitioning of the substance between soil and an aqueous solution.

Caption: Workflow for OECD 106 Batch Equilibrium Sorption Study.

Protocol: OECD 106 - Batch Equilibrium Method (Abbreviated)

-

Preparation : Select and characterize test soils (e.g., pH, organic carbon content). Prepare a stock solution of DMDDAC of known concentration, often using a radiolabelled (¹⁴C) analogue for ease of detection.

-

Incubation : Add a known mass of soil to flasks. Add a known volume of the DMDDAC solution. Prepare control flasks without the test substance.

-

Equilibration : Agitate the flasks at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

Separation : Separate the solid and aqueous phases by centrifugation.

-

Analysis : Measure the concentration of DMDDAC remaining in the aqueous phase using an appropriate analytical method like Liquid Scintillation Counting (for ¹⁴C) or HPLC-MS/MS.

-

Calculation : The amount of DMDDAC sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water distribution coefficient (Kd) is then calculated.